molecular formula C17H19FN4O2S B6040128 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B6040128
M. Wt: 362.4 g/mol
InChI Key: CJWHVOSMZUBJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a hydroxyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Synthesis of the Pyrimidine Derivative: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with a thiol compound to introduce the sulfanyl group.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (sodium hydride).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity, while the pyrimidine moiety could interact with nucleic acids or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analogue lacking the pyrimidine moiety.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorine atom.

    1-(4-Bromophenyl)piperazine: Contains a bromine atom instead of a fluorine atom.

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to the presence of both the fluorophenyl-piperazine and the pyrimidine-sulfanyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-12-10-15(23)20-17(19-12)25-11-16(24)22-8-6-21(7-9-22)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWHVOSMZUBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.